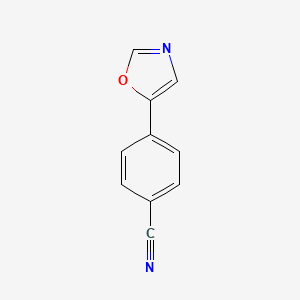

4-(1,3-Oxazol-5-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMCNLOQTURTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380448 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87150-13-8 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)benzonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Oxazol-5-yl)benzonitrile, a heterocyclic compound featuring a central oxazole ring linked to a benzonitrile moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The unique electronic properties and structural rigidity imparted by the oxazole ring, combined with the hydrogen bonding capabilities and metabolic stability of the nitrile group, make this molecule a compelling building block for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthetic protocol, safety and handling procedures, and an exploration of its potential applications in drug discovery, particularly in the realm of kinase inhibition and oncology.

Core Compound Identification and Properties

Synonyms: 5-(4-Cyanophenyl)-1,3-oxazole[2]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆N₂O | [3][4] |

| Molecular Weight | 170.17 g/mol | [5] |

| Appearance | Pale to off-white solid/powder | [3] |

| Melting Point | 135-137 °C | [2] |

| Boiling Point | Not explicitly reported (Predicted to be high) | |

| Solubility | Low in water; Moderate in common organic solvents (Predicted) | [4][5] |

| Density | ~1.27 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥98% | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the benzonitrile ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons of the oxazole ring will present as distinct singlets.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nitrile carbon, the carbons of the benzonitrile aromatic ring, and the carbons of the oxazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Other significant peaks will correspond to C=N and C=C stretching vibrations of the aromatic and heterocyclic rings.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (170.17 g/mol ). Fragmentation patterns would likely involve the cleavage of the oxazole ring and the loss of the nitrile group.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen Oxazole Synthesis .[9][10][11] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, the commercially available 4-cyanobenzaldehyde serves as the starting material.

Reaction Scheme

Caption: Van Leusen synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis and may require optimization for specific laboratory conditions.[9][12]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents).

-

Solvent and Base Addition: Add anhydrous methanol as the solvent, followed by the addition of a suitable base, such as potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate.

-

Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety and Handling

This compound is classified as harmful and an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard and Precautionary Statements

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is limited in the public domain, the broader class of 5-aryloxazoles has been extensively investigated for various therapeutic applications. The structural motifs present in this compound suggest potential for interaction with various biological targets.

Kinase Inhibition

The 2-anilino-5-aryloxazole scaffold has been identified as a novel and potent class of VEGFR2 kinase inhibitors.[13][14][15] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that modifications to the 5-aryl ring significantly impact potency and selectivity.[13][15] The 4-cyanophenyl group in this compound could potentially engage in beneficial interactions within the ATP-binding pocket of various kinases.

Caption: Potential mechanism of kinase inhibition by 5-aryloxazoles.

Anticancer and Other Therapeutic Areas

Oxazole-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][16][17] The incorporation of a benzonitrile moiety is also a common strategy in drug design, as the nitrile group can act as a hydrogen bond acceptor and is generally metabolically stable. While no direct anticancer activity has been reported for this compound, its structural similarity to other biologically active oxazoles suggests it could be a valuable starting point for the development of novel therapeutic agents. For instance, some oxazolone derivatives have shown inhibitory activity against human acetylcholinesterase, a target for Alzheimer's disease.[18]

Conclusion

This compound is a readily accessible heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis via the Van Leusen reaction provides a reliable and scalable route for its production. While direct biological data for this specific molecule is sparse, the established therapeutic relevance of the 5-aryloxazole and benzonitrile scaffolds positions it as a high-potential building block for the discovery of novel kinase inhibitors and other therapeutic agents. Further biological screening of this compound and its derivatives is warranted to fully elucidate its pharmacological profile and unlock its potential in drug development.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. CN101309912A - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]

- 3. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Supplier in China [nj-finechem.com]

- 5. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]

- 6. Synthesis and <i>in vitro</i> anticancer evaluation of functionalized 5-(4-piperazin-1-yl)-2-aryloxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mch.estranky.sk [mch.estranky.sk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1,3-Oxazol-5-yl)benzonitrile

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,3-oxazol-5-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxazole moiety is a key structural component in a wide array of natural products and synthetic compounds with notable pharmacological activities.[1][2] This document details robust synthetic protocols, with a primary focus on the Van Leusen oxazole synthesis, and outlines a suite of analytical techniques for the thorough characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development seeking both theoretical understanding and practical, field-proven methodologies.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a versatile five-membered heterocycle that serves as a crucial pharmacophore in numerous biologically active compounds.[2][3] Its presence is noted in natural products and has been integral to the development of synthetic drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5] The unique electronic properties and structural rigidity of the oxazole ring enable it to participate in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design. The title compound, this compound, incorporates both the oxazole ring and a benzonitrile group, a functional moiety also prevalent in pharmacologically active molecules. This combination of structural features makes it a valuable building block for the synthesis of novel chemical entities.

Synthetic Methodologies: A Focus on the Van Leusen Oxazole Synthesis

Several methods exist for the synthesis of oxazoles, including the Robinson-Gabriel synthesis and the reaction of α-haloketones with primary amides.[6] However, the Van Leusen oxazole synthesis stands out for its efficiency and mild reaction conditions, particularly for the preparation of 5-substituted oxazoles from aldehydes.[7][8] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[7][9][10]

The Van Leusen Reaction: Mechanism and Rationale

The Van Leusen reaction is driven by the unique reactivity of TosMIC, which possesses an acidic α-proton, a sulfinic acid leaving group, and an isocyano group.[1][7][11] The generally accepted mechanism proceeds as follows:

-

Deprotonation of TosMIC: A base, typically potassium carbonate (K₂CO₃) or potassium tert-butoxide, deprotonates the α-carbon of TosMIC, generating a nucleophilic carbanion.[9][12] The electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups facilitate this step.[9]

-

Nucleophilic Addition: The TosMIC anion undergoes a nucleophilic addition to the carbonyl carbon of the starting aldehyde (4-formylbenzonitrile).

-

Cyclization: The resulting alkoxide intermediate attacks the isocyanide carbon in an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.[9][12]

-

Elimination and Aromatization: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid).[7][9] This elimination step results in the formation of the aromatic oxazole ring.

Experimental Protocol: Van Leusen Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials:

-

4-Formylbenzonitrile

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylbenzonitrile (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Solvent and Base Addition: Add anhydrous methanol (MeOH) to the flask to dissolve the reactants. Then, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include distinct peaks for the protons on the oxazole ring and the benzonitrile moiety. The aromatic protons of the benzonitrile will typically appear as a set of doublets, while the oxazole protons will have characteristic chemical shifts.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms present. Key signals to identify include those for the nitrile carbon, the quaternary and CH carbons of the benzonitrile ring, and the carbons of the oxazole ring.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | δ (ppm) |

| ~8.2 (s, 1H, oxazole C2-H) | ~152.0 (oxazole C2) |

| ~7.8 (d, 2H, Ar-H) | ~139.0 (oxazole C5) |

| ~7.7 (d, 2H, Ar-H) | ~132.5 (Ar-CH) |

| ~7.5 (s, 1H, oxazole C4-H) | ~132.0 (Ar-C) |

| ~126.0 (Ar-CH) | |

| ~122.0 (oxazole C4) | |

| ~118.5 (CN) | |

| ~112.0 (Ar-C) |

Note: The chemical shifts provided are approximate and can vary depending on the solvent and instrument used. Experimental data should be compared with predicted spectra or literature values for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2240 (strong) |

| C=N (Oxazole) | 1600 - 1650 |

| C-O-C (Oxazole) | 1000 - 1300 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₀H₆N₂O), the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 170.05. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the molecular formula.

Applications and Future Directions

The structural motifs present in this compound make it a promising candidate for further derivatization in drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic modifications. The oxazole ring itself is a key component of many bioactive molecules, and its presence suggests potential for a range of pharmacological activities.[2][13] Recent studies have highlighted the role of oxazole-containing compounds as anti-coronaviral agents and in other therapeutic areas.[14]

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound via the Van Leusen oxazole synthesis. Furthermore, a comprehensive analytical workflow for the structural elucidation and purity assessment of the final compound has been presented. The information provided herein serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science.

Visualizations

Synthetic Workflow Diagram

Caption: Van Leusen synthesis of this compound.

Characterization Logic Diagram

Caption: Logic flow for the characterization of the synthesized compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rfppl.co.in [rfppl.co.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 11. Van Leusen Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1,3-Oxazol-5-yl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-(1,3-Oxazol-5-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document elucidates the compound's structural features, spectroscopic profile, and stability. A detailed, field-proven synthetic protocol is presented, alongside a discussion of its applications as a crucial building block in the development of novel therapeutic agents and functional organic materials. This guide is intended to be an essential resource for researchers engaged in the synthesis, evaluation, and application of oxazole-based compounds.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3][4] The oxazole core can engage in various non-covalent interactions with biological targets, such as enzymes and receptors, making it a valuable component in the design of novel therapeutics.[1][2] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[2][5]

This compound, in particular, combines the versatile oxazole ring with a benzonitrile group. The nitrile functionality is a key pharmacophore that can participate in hydrogen bonding and other interactions, and it is often used as a bioisostere for other functional groups in drug design. The strategic placement of the cyano group on the phenyl ring attached to the oxazole core creates a molecule with a unique electronic and steric profile, making it a valuable intermediate for further chemical modification and a candidate for biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₆N₂O | [6] |

| Molecular Weight | 170.17 g/mol | [7] |

| CAS Number | 87150-13-8 | [7][8][9] |

| Appearance | Pale to off-white powder/solid | [6] |

| Melting Point | 135-137 °C | [7] |

| Density (predicted) | ~1.27 g/cm³ | [6] |

| Solubility in Water | Low (predicted) | |

| Solubility in Organic Solvents | Predicted to have moderate solubility in common organic solvents. | |

| Purity (typical) | >98% | [7] |

Stability and Storage: this compound is predicted to be stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.

Spectroscopic and Analytical Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the benzonitrile moiety. The oxazole protons will appear as singlets in the aromatic region. The protons on the disubstituted benzene ring will likely appear as two doublets, characteristic of a para-substituted system.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the oxazole and benzene rings will appear in the aromatic region, with their specific shifts influenced by the electronic environment.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key characteristic absorption bands are expected for:

-

C≡N (Nitrile) stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹.

-

C=N and C=C (Aromatic ring) stretches: Multiple bands in the region of 1500-1650 cm⁻¹.

-

C-O-C (Oxazole ether) stretch: Bands in the fingerprint region, typically around 1050-1250 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

3.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern will likely involve the characteristic cleavage of the oxazole ring and loss of small neutral molecules such as CO, HCN, and acetonitrile, consistent with the fragmentation of other oxazole derivatives.[8]

3.4. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.

Synthesis of this compound

A robust and widely applicable method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen oxazole synthesis.[10][11][12] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.

4.1. Reaction Principle

The Van Leusen reaction proceeds via a [3+2] cycloaddition mechanism. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the 5-substituted oxazole.[11][12]

Caption: Van Leusen Synthesis Workflow.

4.2. Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound based on the Van Leusen reaction.[13][14]

Materials:

-

4-Cyanobenzaldehyde

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobenzaldehyde (1.0 equivalent) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 equivalents).

-

Solvent and Base Addition: Add anhydrous methanol to dissolve the reactants. To this solution, add anhydrous potassium carbonate (2.0 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

-

Caption: Purification Workflow.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.

5.1. Medicinal Chemistry and Drug Discovery

The oxazole ring system is a key component of many biologically active molecules. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Enzyme Inhibitors: The benzonitrile group can act as a hydrogen bond acceptor or participate in other interactions within the active site of enzymes. By modifying the oxazole or benzonitrile rings, libraries of compounds can be synthesized and screened for inhibitory activity against various enzyme targets, such as kinases, proteases, and acetylcholinesterase.[14]

-

Anticancer Agents: Numerous oxazole-containing compounds have demonstrated potent anticancer activity.[12] this compound can be used as a scaffold to develop novel anticancer agents that may target specific signaling pathways involved in tumor growth and proliferation.

-

Antimicrobial Agents: The oxazole moiety is present in several natural and synthetic antimicrobial agents. Derivatives of this compound can be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

5.2. Materials Science

The rigid, planar structure and the presence of heteroatoms and a polar nitrile group give this compound interesting electronic and photophysical properties. These characteristics make it and its derivatives potential candidates for applications in materials science.

-

Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives, in combination with other aromatic systems, have been explored as host materials in OLEDs. The electronic properties of the oxazole-benzonitrile scaffold could be tuned to achieve efficient energy transfer and emission in optoelectronic devices.

-

Fluorescent Probes: The conjugated π-system of the molecule suggests that it may exhibit fluorescence. By introducing appropriate substituents, derivatives of this compound could be developed as fluorescent probes for sensing and imaging applications.

Safety and Handling

This compound is classified as a hazardous substance.[6][7] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Statements:

-

Harmful if swallowed.[7]

-

Harmful in contact with skin.[7]

-

Harmful if inhaled.[7]

-

Causes skin irritation.[7]

-

Causes serious eye irritation.[7]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

This compound is a heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis via the reliable Van Leusen reaction makes it an accessible building block for further chemical exploration. The combination of the biologically active oxazole ring and the versatile benzonitrile moiety provides a rich platform for the design and synthesis of novel functional molecules. This technical guide serves as a foundational resource for researchers, providing essential information on the properties, synthesis, and potential applications of this valuable compound, thereby facilitating its use in advancing scientific discovery.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. This compound Supplier in China [nj-finechem.com]

- 7. 87150-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. This compound | 87150-13-8 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 13. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility Characterization of 4-(1,3-Oxazol-5-yl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(1,3-Oxazol-5-yl)benzonitrile (CAS: 87150-13-8), a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing that solubility is a critical determinant of a compound's utility, particularly in drug development where it impacts bioavailability and formulation, this document outlines the core theoretical principles governing its solubility.[1][2][3] We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, enabling researchers to generate robust and reliable data. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this molecule and similar chemical entities.

Introduction: The Critical Role of Solubility

The journey of a chemical entity from discovery to application is paved with a series of critical physicochemical evaluations. Among these, solubility—the ability of a solute to dissolve in a solvent to form a homogeneous system—stands as a paramount parameter.[1][3] For orally administered drugs, for instance, a compound must first dissolve in the gastrointestinal fluid to be absorbed into the systemic circulation.[3][4] Consequently, poor aqueous solubility is a primary contributor to formulation challenges and low bioavailability, representing a significant hurdle in drug development.[4][5] More than 40% of new chemical entities are reported to be practically insoluble in water, making early and accurate solubility assessment indispensable.[3][4]

This compound is a molecule featuring a union of a polar oxazole ring, a polar nitrile group (-C≡N), and a non-polar benzene ring. This structural amalgamation suggests a nuanced solubility profile that requires empirical determination. This guide provides the theoretical context and practical methodologies to thoroughly characterize this profile.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by its molecular structure and the physicochemical properties of the solvent.[4] The adage "like dissolves like" serves as a fundamental principle, indicating that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6][7]

Key Factors Influencing Solubility:

-

Polarity and Hydrogen Bonding: The this compound molecule possesses polar characteristics due to the nitrogen and oxygen atoms in the oxazole ring and the nitrogen in the nitrile group. These electronegative atoms create dipole moments. However, the molecule lacks strong hydrogen bond donors (like -OH or -NH2), which limits its ability to form strong hydrogen bonds with protic solvents like water.[6] The large, non-polar benzene ring further contributes to its hydrophobicity.[7]

-

Molecular Size and Shape: Larger molecules generally exhibit lower solubility as more energy is required to disrupt the crystal lattice and to create a cavity within the solvent.[8][9]

-

Crystal Lattice Energy: For solid compounds, the energy holding the molecules together in the crystal lattice must be overcome by the energy of solvation. A high lattice energy can lead to poor solubility.

-

Solution Conditions: External factors such as temperature, pH (for ionizable compounds), and the presence of co-solvents can significantly alter solubility.[4][8] For most solids, solubility increases with temperature.[8][9]

Based on its structure, this compound is predicted to have low aqueous solubility but moderate solubility in common polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and some polar protic solvents like ethanol.[7][10]

Experimental Determination of Solubility

Two primary types of solubility assays are employed in research settings: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the "true" solubility of a compound, defined as the saturation concentration of a solute in a solvent when the system has reached equilibrium.[11][12] This measurement is crucial for lead optimization and formulation development.[13][14] The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation:

-

Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is essential.

-

Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol) to the vial.

-

-

Equilibration:

-

Sample Separation:

-

After incubation, allow the vials to stand briefly for the undissolved solid to settle.

-

Separate the saturated supernatant from the excess solid. This must be done carefully to avoid disturbing the solid. Common methods include:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF). Discard the initial few drops to prevent adsorptive loss.

-

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., Acetonitrile or DMSO).

-

Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

-

Calculate the solubility by comparing the analytical response of the sample to the calibration curve.

-

Workflow for Thermodynamic Solubility Determination

Caption: A flowchart of the shake-flask method for equilibrium solubility.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[13] This high-throughput assay is invaluable in early drug discovery to quickly flag compounds that may have solubility issues.[2]

Protocol: High-Throughput Kinetic Solubility Assay

-

Preparation:

-

Precipitation:

-

Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the microplate (e.g., 2 µL of stock into 98 µL of buffer for a 1:50 dilution). The final DMSO concentration should be kept low (typically 1-2%) to minimize its solubilizing effect.[17]

-

Mix the plate thoroughly.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation.[13]

-

-

Analysis:

-

Determine the concentration of the dissolved compound. This can be done via several methods:

-

Nephelometry: Measure the light scattering caused by precipitated particles. This provides a rapid indication of insolubility.[2][13]

-

Filtration/UV-Vis: Use a filter plate to separate the precipitate. The concentration in the filtrate is then determined by measuring UV absorbance in a plate reader against a standard curve.[13][15]

-

Filtration/LC-MS: For higher accuracy and for compounds without a strong chromophore, the filtrate can be analyzed by LC-MS.[18]

-

-

Workflow for Kinetic Solubility Determination

Caption: A flowchart of a high-throughput kinetic solubility assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvent systems and conditions.

Table 1: Solubility Data for this compound

| Assay Type | Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | PBS (pH 7.4) | 25 | HPLC-UV | Experimental Value | Calculated Value |

| Thermodynamic | Water | 25 | HPLC-UV | Experimental Value | Calculated Value |

| Thermodynamic | Ethanol | 25 | HPLC-UV | Experimental Value | Calculated Value |

| Kinetic | PBS (pH 7.4) | 25 | Nephelometry | Experimental Value | Calculated Value |

| Kinetic | PBS (pH 7.4) | 25 | LC-MS | Experimental Value | Calculated Value |

Note: The molecular weight of this compound (C10H6N2O) is 170.17 g/mol .[10]

Interpretation:

-

Thermodynamic solubility values represent the maximum achievable concentration at equilibrium and are vital for formulation decisions.

-

Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated solutions. A large difference between the two can indicate a high propensity for the compound to precipitate from solution, which is a significant risk factor in drug development.

Conclusion

The solubility of this compound is a foundational parameter that dictates its potential applications, especially within the pharmaceutical industry. While theoretical predictions based on its structure provide initial guidance, they are no substitute for empirical measurement. The detailed protocols for thermodynamic and kinetic solubility assays provided in this guide offer a robust framework for researchers to generate the high-quality data needed for informed decision-making in discovery and development projects.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. enamine.net [enamine.net]

- 14. evotec.com [evotec.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Biological Activity of 4-(1,3-Oxazol-5-yl)benzonitrile

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide focuses on a specific, yet underexplored, member of this family: 4-(1,3-Oxazol-5-yl)benzonitrile. While direct, extensive research on this particular molecule is nascent, this document synthesizes the current understanding of structurally related oxazole-benzonitrile derivatives to forecast its potential biological activities and mechanisms of action. By examining analogous compounds, we will delve into its probable anticancer, antimicrobial, and enzyme inhibitory properties. This guide is intended to serve as a foundational resource, providing a scientifically-grounded framework for future research and development endeavors centered on this compound. We will explore plausible synthetic routes, delineate potential biological targets, and present detailed experimental protocols to facilitate the investigation of this promising molecule.

Introduction: The Significance of the Oxazole Core in Drug Discovery

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the development of novel therapeutics.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a diverse range of biological targets. The substitution pattern on the oxazole ring plays a pivotal role in determining its biological activity, leading to compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1]

The subject of this guide, this compound, incorporates two key pharmacophoric elements: the versatile 1,3-oxazole ring and a benzonitrile moiety. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, often contributing to enhanced target affinity and improved pharmacokinetic profiles. This combination of a proven heterocyclic core with a functionally significant substituent makes this compound a molecule of considerable interest for therapeutic applications.

Plausible Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for preparing 2,5-disubstituted oxazoles. A common and effective approach involves the reaction of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis.

A probable synthetic pathway is outlined below:

Caption: Plausible synthetic route for this compound.

Step-by-Step Synthetic Protocol:

-

Synthesis of α-bromo-4-cyanoacetophenone (Intermediate A): 4-Cyanoacetophenone is subjected to bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride. The reaction mixture is typically refluxed until the starting material is consumed.

-

Cyclization to form this compound: The resulting α-bromo-4-cyanoacetophenone is then reacted with formamide. This reaction is usually carried out at an elevated temperature, often in an excess of formamide which can also serve as the solvent. The formamide acts as the source of the nitrogen and the C2 carbon of the oxazole ring. The reaction proceeds via an initial N-acylation followed by cyclization and dehydration to yield the final product.

-

Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to afford pure this compound.

Anticipated Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally similar oxazole and benzonitrile derivatives, this compound is predicted to exhibit a range of biological activities.

Anticancer Potential

The oxazole moiety is a common feature in many anticancer agents.[3][4][5][6][7][8][9][10] Derivatives of 1,3-oxazole have demonstrated significant cytotoxic effects against various cancer cell lines.

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Several oxazole-containing compounds have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and cell division.[3][9] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. It is plausible that this compound could bind to the colchicine binding site on tubulin, thereby exerting its antiproliferative effects.

-

Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic scaffolds, including oxazoles.[11][12][13][14][15] These compounds can target specific kinases that are overactive in cancer cells, such as those involved in cell signaling pathways that promote proliferation and survival. The benzonitrile group can also contribute to binding within the ATP-binding pocket of kinases.

Experimental Workflow for Anticancer Evaluation:

Caption: A typical workflow for evaluating the anticancer potential of a novel compound.

Table 1: Representative Anticancer Activity Data for Structurally Related Oxazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50/Activity | Reference |

| 1,3-Oxazol-4-ylphosphonium salts | Various (NCI-60 panel) | GI50: 0.3–1.1 μM | [5] |

| 5-Sulfonyl-1,3-oxazole-4-carboxylates | Various (NCI-60 panel) | Average GI50: 5.37 μM | [3] |

| N-Aryl-1,3,4-oxadiazol-2-amine Analogues | Various (NCI-60 panel) | Growth Percent from 15.43 | [4] |

| 5(4H)-Oxazolone-Based Sulfonamides | HepG2, PC3 | IC50: 6.39 - 8.53 µg/mL | [16] |

Antimicrobial Activity

Oxazole derivatives have been widely investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2][17][18][19] The incorporation of a benzonitrile moiety could further enhance this activity.

Potential Mechanisms of Action:

-

Enzyme Inhibition: The compound could inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby disrupting DNA replication or folic acid biosynthesis.

-

Cell Wall Synthesis Inhibition: It might interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Biofilm Disruption: Some heterocyclic compounds have been shown to inhibit the formation of microbial biofilms, which are crucial for chronic infections.

Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of the Compound: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition

Beyond anticancer and antimicrobial applications, oxazole derivatives have shown inhibitory activity against various enzymes implicated in other diseases.[20][21][22]

Potential Enzyme Targets:

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Some oxazolone derivatives have been reported as cholinesterase inhibitors.[20]

-

Carbonic Anhydrases: Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma. Sulfonamide-containing oxazoles have been explored for this activity.

-

Kinases: As mentioned in the anticancer section, various kinases are potential targets. For instance, checkpoint kinase 1 (Chk1) inhibitors are being investigated as cancer therapeutics, and some benzonitrile derivatives have shown potent activity.[11]

Future Directions and Conclusion

The structural attributes of this compound suggest a high probability of it possessing a diverse and interesting biological activity profile. This technical guide has laid out a scientifically-reasoned foundation for its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. The proposed synthetic route is feasible and based on well-established chemical principles.

The next logical steps for the scientific community are to:

-

Synthesize and characterize this compound.

-

Conduct comprehensive in vitro screening against a wide panel of cancer cell lines, pathogenic microbes, and relevant enzymes.

-

Elucidate the precise mechanisms of action for any observed biological activities.

-

Perform structure-activity relationship (SAR) studies by synthesizing and evaluating a library of analogs to optimize potency and selectivity.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN103930416A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 13. escholarship.org [escholarship.org]

- 14. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 16. mdpi.com [mdpi.com]

- 17. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jrasb.com [jrasb.com]

- 19. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

- 20. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Pharmacological Targets of 4-(1,3-Oxazol-5-yl)benzonitrile

Abstract

The compound 4-(1,3-oxazol-5-yl)benzonitrile represents a compelling scaffold for drug discovery, integrating two key pharmacophoric moieties: a 1,3-oxazole ring and a benzonitrile group. Both structural motifs are prevalent in a multitude of clinically approved therapeutics and bioactive molecules, suggesting a high potential for this compound to interact with various biological targets. This technical guide provides a comprehensive analysis of the potential pharmacological targets of this compound, grounded in established medicinal chemistry principles and structure-activity relationships of analogous compounds. We will explore a rational, multi-pronged approach to target identification and validation, encompassing in silico prediction, a tiered in vitro screening cascade, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising small molecule.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The strategic combination of an oxazole ring and a benzonitrile moiety in this compound creates a unique electronic and steric profile, making it an attractive candidate for targeted drug development. The 1,3-oxazole ring is a bioisostere for various functional groups and is known to participate in hydrogen bonding and π-π stacking interactions within protein binding pockets.[1][2][3] Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][4]

The benzonitrile group, on the other hand, is a versatile pharmacophore that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] The nitrile moiety is a strong hydrogen bond acceptor and can act as a bioisosteric replacement for other polar groups.[5][7] Its presence on an aromatic ring can enhance binding affinity and improve metabolic stability.[8] Benzonitrile derivatives have been successfully developed as inhibitors of enzymes such as aromatase and various kinases, as well as modulators of nuclear receptors.[7][9]

Given the rich pharmacology associated with its constituent parts, we hypothesize that this compound is likely to exhibit activity against one or more of the following target classes:

-

Protein Kinases: Key regulators of cellular signaling pathways, often implicated in cancer and inflammatory diseases.

-

Nuclear Receptors: Ligand-activated transcription factors that control gene expression related to metabolism, development, and immunity.

-

Enzymes in Inflammatory Pathways: Including cyclooxygenases (COX), lipoxygenases (LOX), and phosphodiesterases (PDEs).

-

Aromatase: An enzyme critical for estrogen biosynthesis and a key target in hormone-dependent cancers.

This guide will systematically explore each of these potential target classes, providing a scientific rationale for their selection and a detailed roadmap for experimental validation.

In Silico Target Prediction: A Computational First-Pass

Before embarking on extensive and resource-intensive wet-lab experiments, a robust in silico approach can provide valuable insights into the most probable biological targets of this compound. This computational workflow will consist of two main stages: reverse docking for broad target screening and focused molecular docking for binding mode analysis.

Reverse Docking and Pharmacophore-Based Screening

Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets for a small molecule by screening it against a large database of 3D protein structures. This approach allows for an unbiased initial assessment of the compound's potential bioactivity.

Experimental Workflow: In Silico Target Identification

Caption: In silico target identification workflow for this compound.

Protocol for Reverse Docking:

-

Ligand Preparation: Generate a high-quality 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Database Selection: Utilize a comprehensive protein structure database such as the Protein Data Bank (PDB).

-

Docking Simulation: Employ a reverse docking software (e.g., PharmMapper, idTarget) to screen the prepared ligand against the selected protein database.

-

Hit Ranking and Filtering: Rank the potential protein targets based on the predicted binding affinity (docking score). Filter the results to prioritize targets with known involvement in disease pathways and those belonging to the hypothesized target classes.

Molecular Docking: Elucidating Binding Interactions

Once a prioritized list of potential targets is generated, molecular docking studies will be performed to predict the binding mode and estimate the binding affinity of this compound within the active site of each target.

Protocol for Molecular Docking:

-

Protein Preparation: Obtain the crystal structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

-

Active Site Definition: Define the binding pocket based on the co-crystallized ligand or through computational pocket detection algorithms.

-

Ligand Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared 3D structure of this compound into the defined active site.

-

Pose Analysis and Scoring: Analyze the predicted binding poses and their corresponding docking scores. Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and π-π stacking.

Potential Pharmacological Target Classes and Scientific Rationale

Based on the known pharmacology of oxazole and benzonitrile derivatives, the following target classes are proposed as high-priority candidates for this compound.

Protein Kinases

The human kinome represents a large and highly druggable class of enzymes. The planar nature of the this compound scaffold makes it an ideal candidate for insertion into the ATP-binding pocket of many kinases, where it can form key interactions with the hinge region. The nitrile group can act as a hydrogen bond acceptor, a feature commonly observed in potent kinase inhibitors.

Rationale:

-

Structural Similarity to Known Kinase Inhibitors: Many approved kinase inhibitors feature aromatic and heterocyclic ring systems that occupy the adenine-binding region of the ATP pocket.

-

Hydrogen Bonding Potential: The nitrogen atoms in the oxazole ring and the nitrile group can form crucial hydrogen bonds with the kinase hinge region.

-

Hydrophobic Interactions: The phenyl and oxazole rings can engage in favorable hydrophobic and π-stacking interactions with nonpolar residues in the active site.

Nuclear Receptors

Nuclear receptors are ligand-gated transcription factors that are modulated by small molecules. The relatively rigid and planar structure of this compound is well-suited for binding to the ligand-binding domains (LBDs) of nuclear receptors.

Rationale:

-

Androgen and Estrogen Receptors: Benzonitrile-containing compounds have been successfully developed as non-steroidal androgen receptor antagonists.[7] The overall shape and electronic properties of this compound may allow it to bind to the LBD of these receptors.

-

Aromatase Inhibition: The benzonitrile moiety is a key feature of several aromatase inhibitors.[7] It is plausible that this compound could inhibit this enzyme, which is crucial for estrogen biosynthesis.

Enzymes in Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and targeting enzymes in these pathways is a well-established therapeutic strategy. Both oxazole and benzonitrile derivatives have been reported to possess anti-inflammatory properties.

Rationale:

-

COX/LOX Inhibition: Some oxazole-containing compounds have been shown to inhibit cyclooxygenases and lipoxygenases, key enzymes in the arachidonic acid cascade.

-

Phosphodiesterase (PDE) Inhibition: The benzonitrile group is present in some PDE inhibitors. For instance, Crisaborole, a PDE4 inhibitor, contains a benzonitrile moiety.[10] The planar ring system of this compound could potentially interact with the active site of PDE enzymes.

In Vitro Target Validation: A Tiered Screening Cascade

The following tiered approach is proposed for the efficient in vitro validation of the computationally predicted targets.

Experimental Workflow: In Vitro Screening Cascade

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Target Identification and Validation Service - CD ComputaBio [computabio.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. In Silico Target Prediction for Small Molecules. | Semantic Scholar [semanticscholar.org]

- 9. This compound Supplier in China [nj-finechem.com]

- 10. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Exploration of 4-(1,3-Oxazol-5-yl)benzonitrile: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale of a Virtual First Approach

In the contemporary landscape of pharmaceutical research, the "fail fast, fail cheap" paradigm has become a central tenet. The attrition rates in drug development are notoriously high, with preclinical candidates often faltering due to unforeseen toxicity or a lack of efficacy. In silico methodologies offer a powerful and cost-effective strategy to mitigate these risks by providing early, predictive insights into the behavior of a molecule within a biological system. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth technical overview of the in silico evaluation of a promising heterocyclic compound, 4-(1,3-Oxazol-5-yl)benzonitrile. We will move beyond a mere recitation of protocols to explain the scientific reasoning behind each step, creating a self-validating workflow that builds a strong, data-driven case for or against advancing a compound to the next stage of discovery.

Introduction to this compound: A Molecule of Interest

This compound is a small organic molecule featuring a benzonitrile moiety linked to an oxazole ring. The presence of the oxazole ring, a well-recognized "privileged structure" in medicinal chemistry, suggests a high potential for biological activity.[1] Oxazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-diabetic, anti-cancer, antiviral, and antibacterial agents.[2][3][4][5] The nitrile group can participate in hydrogen bonding and other molecular interactions, further enhancing its potential as a ligand for various protein targets.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | PubChem |

| Molecular Weight | 170.17 g/mol | PubChem |

| Predicted LogP | 2.1 | SwissADME |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | SwissADME |

| Hydrogen Bond Acceptors | 3 | SwissADME |

| Hydrogen Bond Donors | 0 | SwissADME |

| Rotatable Bonds | 1 | SwissADME |

Note: As a specific PubChem entry for this compound was not available, properties were calculated using publicly available tools based on its known structure.

The Crucial First Step: Target Identification and Validation

A successful in silico campaign hinges on the selection of relevant biological targets. For a novel compound like this compound, where the primary targets are not experimentally validated, we employ a combination of literature-based analysis of analogous structures and predictive algorithms.

Rationale for Target Selection

Our literature review of oxazole and benzonitrile-containing compounds points towards several promising therapeutic areas and corresponding protein targets. For the purpose of this guide, we will focus on two distinct and high-impact targets:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Several studies have highlighted the potential of oxazole derivatives as ligands for PPARγ, a key regulator of glucose and lipid metabolism, making it a prime target for type 2 diabetes.[2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The inhibition of VEGFR-2, a critical kinase in angiogenesis, is a validated strategy in oncology. Benzoxazole derivatives have shown promise as VEGFR-2 inhibitors.[3]

Target Structure Acquisition and Preparation

For our in silico studies, we will obtain the three-dimensional structures of our target proteins from the RCSB Protein Data Bank (PDB), a global repository for the 3D structural data of large biological molecules.[1][2][7][8][9]

Table 2: Selected Protein Targets and PDB IDs

| Target | PDB ID | Resolution (Å) | Ligand in Crystal Structure |

| PPARγ | 5Y2O | 2.04 | A non-covalent inhibitor |

| VEGFR-2 | 4ASD | 1.95 | Axitinib (an approved inhibitor) |

Protocol 1: Protein Preparation

-

Download PDB Structure: Obtain the PDB files for 5Y2O and 4ASD from the RCSB PDB website.

-

Remove Non-essential Molecules: Using a molecular modeling software (e.g., PyMOL, Chimera, or Schrödinger Maestro), remove water molecules, co-factors (unless essential for binding), and any existing ligands from the crystal structure.

-

Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign Protonation States: Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] It is a cornerstone of in silico drug discovery, allowing for the rapid assessment of a compound's potential to bind to a protein target.

Ligand Preparation

The 2D structure of this compound is converted to a 3D conformation and energy minimized using a suitable force field (e.g., MMFF94).

Binding Site Identification

The binding site, or "pocket," on the protein surface where the ligand is predicted to bind must be defined. This can be done by:

-

Using the coordinates of a co-crystallized ligand (if available).

-

Employing binding site prediction algorithms that identify druggable cavities on the protein surface.[12][13][14][15][16]

Docking Workflow

Caption: A generalized workflow for molecular docking.

Protocol 2: Molecular Docking using AutoDock Vina

-

Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom types.

-

Define the Grid Box: Center a grid box on the identified binding site. The size of the box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

-

Run Docking Simulation: Execute the docking calculation using the AutoDock Vina software. The program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities.

-

Analyze Results: Visualize the top-ranked poses in a molecular graphics program. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Interpreting Docking Results

The primary outputs of a docking simulation are the binding affinity (a score that estimates the strength of the interaction) and the binding pose. A lower binding energy generally indicates a more favorable interaction.

Table 3: Hypothetical Docking Results for this compound

| Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| PPARγ | -8.5 | His323, Tyr473, Ser289 |

| VEGFR-2 | -9.2 | Cys919, Asp1046, Glu885 |

Note: These are example results for illustrative purposes.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[17][18][19][20][21] This allows us to assess the stability of the predicted binding pose and the overall protein-ligand complex.

MD Simulation Workflow

Caption: A typical workflow for molecular dynamics simulation.

Protocol 3: MD Simulation using GROMACS

-

System Setup: Place the docked protein-ligand complex in the center of a periodic box and solvate it with a suitable water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

-

Equilibration: Perform two phases of equilibration:

-

NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

-

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates a stable complex.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.

-

ADMET Prediction: Profiling Drug-like Properties

A compound's efficacy is not solely determined by its binding affinity; it must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3][4][22][23][24] In silico ADMET prediction provides an early warning of potential liabilities that could lead to the failure of a drug candidate in later stages.

Table 4: Predicted ADMET Properties of this compound

| Property | Prediction | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |

| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen. |